
2-Chloro-1-(3-chloro-phenyl)-ethanol
Descripción general
Descripción
Synthesis Analysis
The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol using resting cells of Candida ontarioensis has been studied, showing excellent catalytic activity and providing the product with high enantiomeric excess and yield (Ni, Zhang, & Sun, 2012). Additionally, efficient synthesis methods for related compounds, which may involve similar pathways, have been developed, indicating the versatility and potential of enzymatic and chemical methods in synthesizing complex chlorinated alcohols (Guo et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques, including IR, 1H-NMR, and single-crystal X-ray diffraction. These studies reveal the crystalline nature and molecular bonding within the compound, providing insights into its structural stability and intermolecular interactions (Percino et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactivity and interactions, such as esterification, reduction, and the formation of hydrogen bonds, play a crucial role in its synthesis and application. Research has shown efficient pathways to synthesize related chlorophenyl ethanol compounds, indicating the compound's ability to undergo various chemical reactions under specific conditions (Lirong, 2007).
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis:
- It serves as a crucial intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes (Guo et al., 2017).
- A potential hypocholesteremic agent, synthesized from this compound, shows promise in medicinal chemistry (Sinsheimer et al., 1976).
- It has been used in the synthesis of new adrenergic drugs (Conde et al., 1998).
- The yeast reductase YOL151W efficiently generates (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, useful for synthesizing antidepressant drugs (Choi et al., 2010).
- Lipase PS efficiently prepares pharmaceutically useful chloro alcohols in enantiomerically pure form (Raju et al., 1995).
Pest Control:
- It acts as an ovipositional attractant and stimulant for the tephritid fruit fly, Dacus tryoni (Fletcher & Watson, 1974).
Materials Science:
- Chitosan films with β-cyclodextrin inclusion complex effectively control the release of 2-phenyl ethanol, preserving its bioactive content, which has applications in food packaging and preservation (Zarandona et al., 2020).
Analytical Chemistry:
- It's used in the optical resolution of racemic compounds, demonstrating its utility in analytical and preparative chemistry (Kozma et al., 1999).
- Simulated moving bed (SMB) separation studies involve 2-phenyl ethanol and 3-phenyl-1-propanol, highlighting its role in separation sciences (Yun et al., 1997).
Chemical Synthesis:
- Used in the synthesis of various chemical compounds, showcasing its versatility as a chemical intermediate (Mamedov et al., 1989).
- The Pd-Cu EnCat catalyst converts styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide, providing a clean process for producing 2-PEA for perfumery and soap industries (Yadav & Lawate, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466855 | |
| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-chloro-phenyl)-ethanol | |
CAS RN |
106262-93-5 | |
| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106262-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

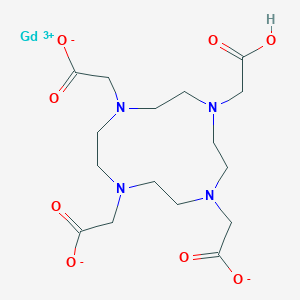
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

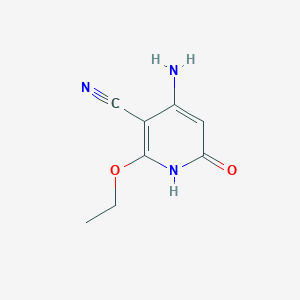
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
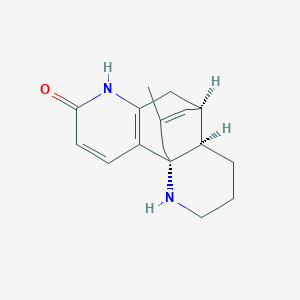
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
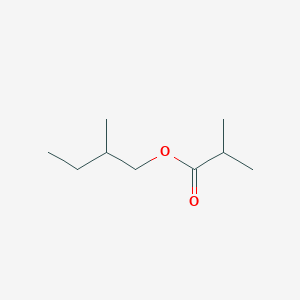
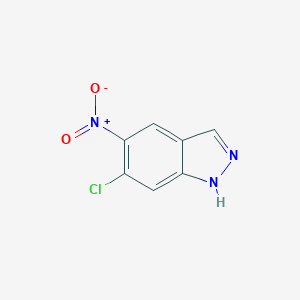

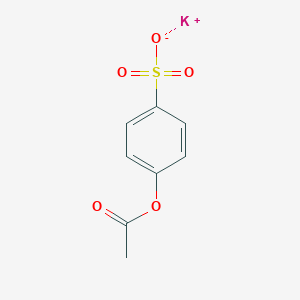
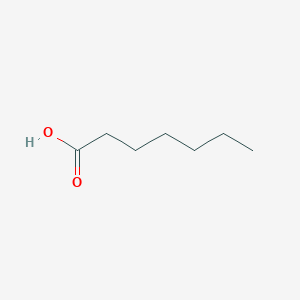
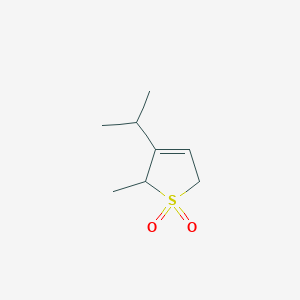
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)